molecular formula C16H24N2O B009849 3-(2-methylpiperidin-1-yl)-N-phenylbutanamide CAS No. 108974-29-4

3-(2-methylpiperidin-1-yl)-N-phenylbutanamide

Cat. No.: B009849
CAS No.: 108974-29-4
M. Wt: 260.37 g/mol
InChI Key: ZJMPXXSPWMRTMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Piperidinepropionanilide, beta,2-dimethyl- is a chemical compound with the molecular formula C16H24N2O and a molecular weight of 260.37 g/mol It is known for its unique structure, which includes a piperidine ring and a propionanilide moiety

Preparation Methods

The synthesis of 1-Piperidinepropionanilide, beta,2-dimethyl- typically involves the reaction of piperidine with a suitable aniline derivative under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield .

Chemical Reactions Analysis

1-Piperidinepropionanilide, beta,2-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the piperidine or aniline moieties are replaced with other groups.

Scientific Research Applications

1-Piperidinepropionanilide, beta,2-dimethyl- has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Piperidinepropionanilide, beta,2-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

1-Piperidinepropionanilide, beta,2-dimethyl- can be compared with other similar compounds, such as:

  • beta,2-Dimethyl-N-phenyl-1-piperidinepropionamide
  • beta-(2-Methylpiperidino)-n-butyric acid anilide
  • 3-(2-methylpiperidin-1-yl)-N-butyric acid anilide

These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications. The uniqueness of 1-Piperidinepropionanilide, beta,2-dimethyl- lies in its specific combination of functional groups and its potential for diverse applications .

Properties

IUPAC Name

3-(2-methylpiperidin-1-yl)-N-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-13-8-6-7-11-18(13)14(2)12-16(19)17-15-9-4-3-5-10-15/h3-5,9-10,13-14H,6-8,11-12H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJMPXXSPWMRTMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(C)CC(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30910941
Record name 3-(2-Methylpiperidin-1-yl)-N-phenylbutanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30910941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108974-29-4
Record name 1-Piperidinepropionanilide, beta,2-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108974294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-Methylpiperidin-1-yl)-N-phenylbutanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30910941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-methylpiperidin-1-yl)-N-phenylbutanamide
Reactant of Route 2
Reactant of Route 2
3-(2-methylpiperidin-1-yl)-N-phenylbutanamide
Reactant of Route 3
Reactant of Route 3
3-(2-methylpiperidin-1-yl)-N-phenylbutanamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-(2-methylpiperidin-1-yl)-N-phenylbutanamide
Reactant of Route 5
3-(2-methylpiperidin-1-yl)-N-phenylbutanamide
Reactant of Route 6
Reactant of Route 6
3-(2-methylpiperidin-1-yl)-N-phenylbutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.